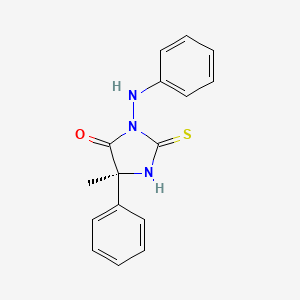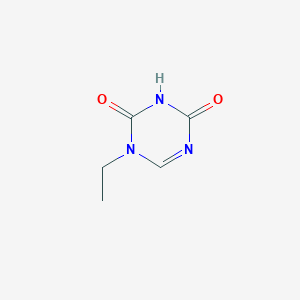
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: is a complex organic compound with a unique structure that includes an anilino group, a methyl group, a phenyl group, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Anilino Group: Aniline is introduced through a nucleophilic substitution reaction.
Addition of the Methyl and Phenyl Groups: These groups are added via alkylation and arylation reactions, respectively.
Formation of the Sulfanylidene Group: This is achieved through the reaction of the imidazolidinone derivative with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group, resulting in the formation of reduced derivatives.
Substitution: The anilino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Halogenated or nitrated derivatives of the anilino and phenyl groups.
Aplicaciones Científicas De Investigación
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
- (5S)-3-Anilino-5-(4-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Uniqueness
- The presence of the sulfanylidene group in (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
- The specific arrangement of the anilino, methyl, and phenyl groups contributes to its distinct pharmacological profile and potential applications.
Propiedades
Número CAS |
161326-40-5 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(5S)-3-anilino-5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 |
Clave InChI |
YCYPMUPLPVCBED-INIZCTEOSA-N |
SMILES isomérico |
C[C@@]1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)

![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)






![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)



